H-Trp-Pro-Tyr-OH
Overview
Description
“H-Trp-Pro-Tyr-OH” is a tripeptide composed of the amino acids tryptophan (Trp), proline (Pro), and tyrosine (Tyr) . It is often used in research and development .
Synthesis Analysis
The synthesis of peptides like “H-Trp-Pro-Tyr-OH” often involves solid-phase synthesis methods . These methods allow for the efficient and selective synthesis of peptides. The synthesis of peptides containing tryptophan and tyrosine has been reported to involve proton coupled electron transfer .
Molecular Structure Analysis
The molecular structure of “H-Trp-Pro-Tyr-OH” is characterized by the presence of the aromatic rings in tryptophan and tyrosine, and the unique cyclic structure of proline . These structures allow for various types of interactions, such as π–π or π–cation interactions .
Chemical Reactions Analysis
The chemical reactions involving “H-Trp-Pro-Tyr-OH” are likely to involve the aromatic rings of tryptophan and tyrosine . These reactions could include electron transfer mechanisms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Trp-Pro-Tyr-OH” are largely determined by the properties of its constituent amino acids. Tryptophan, for example, has unique physico-chemical properties and is often encountered in membrane proteins .
Scientific Research Applications
Conformational Investigations
- Peptide Conformation and Electron Transfer : H-Trp-Pro-Tyr-OH peptides were studied to understand their conformations and roles in long-range electron transfer through protein matrices. CD spectroscopy revealed these peptides exhibit characteristics of a left-handed helical conformation similar to the 3(1) helix of the all-trans poly-L-proline II, especially in larger peptides with more proline residues (Wierzchowski, Majcher, & Poznański, 1995).
Amino Acid Hydrogen Bonds
- Hydrogen Bonding Properties : Research comparing the hydrogen-bonding abilities of aromatic amino acids like tryptophan, tyrosine, and others indicated that the OH..phi bonds formed by proton donors to the pi electron cloud above the aromatic system, such as in H-Trp-Pro-Tyr-OH, are crucial stabilizing interactions in protein structures (Scheiner, Kar, & Pattanayak, 2002).
Proline Cis-Trans Isomerization
- Proline Peptide Bond Isomerization : Studies on H-Trp-Pro-Tyr-OH peptides revealed insights into the cis-trans isomerization of proline peptide bonds and the conformation of aromatic side chains, providing valuable information on peptide backbone dynamics and folding (Poznański, Ejchart, Wierzchowski, & Ciurak, 1993).
Peptide Folding and Stability
- Role in Protein Folding : The conformational properties and cis-trans isomerization behavior of peptides like H-Trp-Pro-Tyr-OH contribute to understanding the mechanisms of protein folding and stability, particularly in the context of proline-rich sequences (Grathwohl & Wüthrich, 1981).
Radical Reactions in Proteins
- Hydroxyl Radical Interaction with Amino Acids : The interaction of hydroxyl radicals with amino acids like tryptophan, tyrosine, and proline, which occur in H-Trp-Pro-Tyr-OH peptides, is critical for understanding protein oxidative damage and reactions at protein-ligand interfaces (Hambly & Gross, 2008).
Oxygen Reduction in Biosynthetic Models
- Oxygen Reduction Modeling : Research on tryptophan and tyrosine, key components of H-Trp-Pro-Tyr-OH, has shed light on their roles in biosynthetic models of heme-copper oxidases, which are essential for understanding biological respiration processes (Ledray et al., 2022).
Understanding Amino Acid Dynamics
- Gas-Phase Studies of Amino Acids : Studies on the hydrogen/deuterium exchange in amino acids like tryptophan and tyrosine offer insights into the gas-phase structures and dynamics of these amino acids, contributing to a deeper understanding of their behavior in different environments (Rožman, Kazazić, Klasinc, & Srzić, 2003).
Beta-Barrel Protein Features
- Tyrosine's Role in Beta-Barrel Proteins : Tyrosine, a part of H-Trp-Pro-Tyr-OH, plays a critical role in the stability and folding of Greek key beta-barrel proteins, highlighting the importance of specific amino acid sequences in protein structure (Hemmingsen, Gernert, Richardson, & Richardson, 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c26-19(13-16-14-27-20-5-2-1-4-18(16)20)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)12-15-7-9-17(30)10-8-15/h1-2,4-5,7-10,14,19,21-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34)/t19-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJKYIPJIRIRT-BVSLBCMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90806078 | |
Record name | L-Tryptophyl-L-prolyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90806078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Trp-Pro-Tyr-OH | |
CAS RN |
62690-32-8 | |
Record name | L-Tryptophyl-L-prolyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90806078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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